3,5-Di-tert-butyl-4-hydroxybenzoic acid

Catalog No.
S595807
CAS No.
1421-49-4
M.F
C15H22O3
M. Wt
250.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Di-tert-butyl-4-hydroxybenzoic acid

CAS Number

1421-49-4

Product Name

3,5-Di-tert-butyl-4-hydroxybenzoic acid

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzoic acid

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

InChI

InChI=1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18)

InChI Key

YEXOWHQZWLCHHD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O

Synonyms

3,5-di-tert-butyl-4-hydroxybenzoic acid, 3,5-di-tert-butyl-4-hydroxybenzoic acid, monopotassium salt, 3,5-di-tert-butyl-4-hydroxybenzoic acid, monosodium salt, 3,5-di-tert-butyl-4-hydroxybenzoic acid, nickel (2+) salt (2:1), BHT-COOH

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O

As a Metabolite:

3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) is primarily studied as a metabolite of the common food additive butylated hydroxytoluene (BHT) []. BHT is a synthetic phenolic antioxidant widely used in various products like food, plastics, and personal care items. When ingested, BHT undergoes biotransformation in the body, and 3,5-Di-tert-butyl-4-hydroxybenzoic acid is one of the primary metabolites formed []. Research on BHT-COOH helps scientists understand the metabolism and potential health effects of BHT.

Potential Application in Antistress Agent Development:

Studies suggest that 3,5-Di-tert-butyl-4-hydroxybenzoic acid might have potential applications in the development of antistress agents. Research has shown that BHT-COOH exhibits anxiolytic-like effects in animal models, indicating potential for reducing anxiety []. However, further research is needed to understand the mechanisms of action and potential therapeutic applications of BHT-COOH in humans.

3,5-Di-tert-butyl-4-hydroxybenzoic acid is an aromatic compound with the molecular formula C₁₅H₂₂O₃ and a molecular weight of approximately 250.33 g/mol. It is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzoic acid core. This compound is a derivative of butylated hydroxytoluene, which is widely recognized for its antioxidant properties and applications in food preservation and polymer stabilization .

Typical of phenolic compounds. Some notable reactions include:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Oxidation: The hydroxyl group can be oxidized to form quinones under certain conditions.
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for further functionalization.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in various chemical processes .

Research indicates that 3,5-Di-tert-butyl-4-hydroxybenzoic acid exhibits several biological activities. It has been studied for its antioxidant properties, which help mitigate oxidative stress in biological systems. Additionally, it has shown potential anti-inflammatory effects and may play a role in protecting cells from damage caused by reactive oxygen species. Its metabolite profile suggests it could be involved in metabolic pathways relevant to human health .

The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid typically involves the following methods:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as 4-hydroxybenzoic acid.
  • Alkylation: The introduction of tert-butyl groups can be achieved through alkylation reactions using tert-butyl bromide or similar reagents in the presence of a base.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity 3,5-Di-tert-butyl-4-hydroxybenzoic acid.

This multi-step process allows for the efficient production of the compound while maintaining high yields .

3,5-Di-tert-butyl-4-hydroxybenzoic acid finds numerous applications across various fields:

  • Antioxidant Agent: Widely used in food and cosmetic formulations to prevent oxidative degradation.
  • Pharmaceutical Intermediates: Serves as a building block in the synthesis of bioactive compounds and drugs.
  • Plastic Stabilizer: Employed in the manufacturing of polymers to enhance thermal stability and prolong shelf life .

Interaction studies involving 3,5-Di-tert-butyl-4-hydroxybenzoic acid have focused on its synergistic effects with other antioxidants and its role in modulating metabolic pathways. Research has indicated that it may enhance the efficacy of other compounds when used in combination, particularly in formulations aimed at reducing oxidative stress or inflammation. These studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts .

Several compounds share structural similarities with 3,5-Di-tert-butyl-4-hydroxybenzoic acid. Below are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
Butylated HydroxytolueneHydroxytoluene backboneCommonly used as a food preservative and antioxidant
2,6-Di-tert-butyl-4-methylphenolTwo tert-butyl groupsPrimarily used as an antioxidant in industrial applications
4-Hydroxybenzoic AcidSimple phenolic structureUsed primarily as a precursor for synthesizing esters

While these compounds exhibit similar antioxidant properties, 3,5-Di-tert-butyl-4-hydroxybenzoic acid's unique structure allows for specific interactions and applications that differentiate it from others .

Structural Characteristics

3,5-Di-tert-butyl-4-hydroxybenzoic acid is characterized by a benzoic acid backbone substituted with hydroxyl (-OH) and tert-butyl (-C(CH₃)₃) groups at the 4-, 3-, and 5-positions, respectively (Figure 1). The molecular formula is $$ \text{C}{15}\text{H}{22}\text{O}_{3} $$, with a molecular weight of 250.33 g/mol. Its IUPAC name is 4-hydroxy-3,5-bis(2-methylpropan-2-yl)benzoic acid, and the SMILES notation is $$ \text{CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O} $$.

Physical and Thermal Properties

DTBHB exists as a light yellow to beige crystalline solid with a melting point range of 206–209°C. It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol, dimethyl sulfoxide, and acetone. The compound exhibits stability under standard storage conditions but degrades in the presence of strong oxidizing agents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight250.33 g/mol
Melting Point206–209°C
Solubility in Water<1 mg/mL at 20°C
LogP (Octanol-Water)4.2 (predicted)
pKa4.7 (carboxylic acid), 9.8 (phenol)

XLogP3

4.4

Melting Point

207.5 °C

UNII

9F0I7YAG34

Related CAS

52625-25-9 (nickel(2+)salt(2:1))
68698-64-6 (mono-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1421-49-4

Wikipedia

3,5-di-tert-butyl-4-hydroxybenzoic acid

General Manufacturing Information

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

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